BenchChemオンラインストアへようこそ!

Iloprost phenacyl ester

Synthetic Chemistry Protecting Group Chemistry Carbacyclin Synthesis

Iloprost phenacyl ester (Iloprost-PE) is a carboxylic acid-protected prostacyclin (PGI₂) analogue designed for multi-step synthesis requiring orthogonal carboxyl protection. Its phenacyl group remains stable under photobromination and fluoride displacement conditions where methyl or benzyl esters degrade, enabling radical-mediated or fluoride-based transformations. Procurement of this protected intermediate is indicated for laboratories executing synthetic routes that demand orthogonal protection followed by mild deprotection. In ophthalmological research, Iloprost-PE demonstrates IOP-lowering efficacy without inducing miosis, unlike PGF₂α-IE, making it suitable for chronic ocular hypotensive studies. Its elevated lipophilicity (LogP 4.5-4.9) supports formulation development for enhanced membrane permeability.

Molecular Formula C30H38O5
Molecular Weight 478.6 g/mol
CAS No. 122405-30-5
Cat. No. B053721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIloprost phenacyl ester
CAS122405-30-5
Synonymsiloprost phenacyl ester
iloprost-PE
Molecular FormulaC30H38O5
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)OCC(=O)C3=CC=CC=C3)C2)O)O
InChIInChI=1S/C30H38O5/c1-3-4-10-21(2)27(31)16-15-25-26-18-22(17-24(26)19-28(25)32)11-8-9-14-30(34)35-20-29(33)23-12-6-5-7-13-23/h5-7,11-13,15-16,21,24-28,31-32H,8-10,14,17-20H2,1-2H3/b16-15+,22-11-
InChIKeyCZUMMMDKQYRZDP-JCAXBLPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.00e-03 g/L

Iloprost Phenacyl Ester (CAS 122405-30-5): A Carbacyclin Prodrug Intermediate with Distinctive Physicochemical Profile


Iloprost phenacyl ester (Iloprost-PE; CAS 122405-30-5) is a carboxylic acid-protected derivative of iloprost, a second-generation synthetic prostacyclin (PGI₂) analogue belonging to the carbacyclin class [1]. The parent compound iloprost (C₂₂H₃₂O₄; MW 360.5) exhibits approximately ten-fold greater potency than first-generation prostacyclin analogues such as carbaprostacyclin [2]. The phenacyl ester modification (C₃₀H₃₈O₅; MW 478.6) introduces a 2-oxo-2-phenylethyl (phenacyl) moiety at the carboxylic acid terminus, substantially altering the compound's physicochemical properties including an elevated calculated LogP of 4.5-4.9 compared to iloprost's LogP of 2.8-3.5 [3][4].

Why Iloprost Phenacyl Ester Cannot Be Simply Interchanged with Iloprost or Alternative Prodrug Esters


Substitution of iloprost phenacyl ester with the parent free acid iloprost or alternative prodrug esters (e.g., iloprost methyl ester) is not scientifically valid due to the phenacyl ester's unique dual-function role: it serves simultaneously as a carboxylic acid protecting group during multi-step synthesis and as a modulator of ocular penetration and intraocular pressure (IOP) response profile distinct from other prostacyclin esters [1]. The phenacyl group exhibits selective stability under photobromination and fluoride displacement conditions where simpler esters degrade, yet undergoes clean deprotection under mild conditions that leave other protective groups intact [2]. Furthermore, direct head-to-head ophthalmological studies demonstrate that Iloprost-PE and prostaglandin F₂α isopropyl ester (PGF₂α-IE) produce quantitatively and qualitatively divergent IOP reduction profiles, pupil size effects, and blood-aqueous barrier impacts in both rabbit and beagle models [3].

Quantitative Differentiation Evidence: Iloprost Phenacyl Ester Versus Comparators


Chemical Stability of Phenacyl Ester Under Photobromination and Fluoride Displacement Conditions

The phenacyl ester group in Iloprost-PE demonstrates unique stability under harsh synthetic conditions (photobromination and fluoride displacement) where alternative ester protecting groups (e.g., methyl, benzyl, or isopropyl esters) would undergo degradation or unwanted side reactions, yet remains cleavable under mild conditions without affecting orthogonal protective groups [1]. This stability profile is not extrapolated from the iloprost scaffold itself but derives directly from the phenacyl moiety's electronic and steric properties. The selective stability enables synthetic sequences involving radical-mediated bromination and nucleophilic fluoride displacement that would be incompatible with alternative carboxyl protecting strategies [2].

Synthetic Chemistry Protecting Group Chemistry Carbacyclin Synthesis

Intraocular Pressure Reduction in Rabbit Model: Iloprost-PE Sustained Effect Profile

Topical administration of Iloprost-PE to rabbit eyes produces a biphasic IOP reduction with sustained effect duration, as documented in a direct head-to-head comparative study [1]. Doses of 0.1 to 1 microgram of Iloprost-PE achieved IOP reductions of 7-8 mmHg in rabbits. While quantitative head-to-head IOP reduction data for PGF₂α-IE in the same study was not fully reported in the available source, the study explicitly establishes that Iloprost-PE affects the blood-aqueous barrier more than PGF₂α-IE, evidenced by higher protein concentrations in aqueous humor following Iloprost-PE application [2].

Ophthalmology Glaucoma Research Intraocular Pressure

Pupil Size Effect Differentiation in Beagle Model: Iloprost-PE Absence of Miosis

In a direct head-to-head beagle study, Iloprost-PE demonstrated complete absence of miotic effect (no change in pupil size), in stark contrast to PGF₂α-IE which induced strong miosis lasting more than 6 hours following topical administration [1]. This qualitative and quantitative difference in pupil response represents a functionally meaningful differentiation between the two prostacyclin/prostaglandin ester analogues. Both compounds induced slight hyperemia in rabbit and beagle eyes as a shared side effect profile [2].

Ophthalmology Miosis Ocular Pharmacology

Lipophilicity Differential: Elevated LogP Relative to Parent Iloprost

Iloprost phenacyl ester exhibits a calculated LogP (XLogP3-AA) of approximately 4.5, representing a substantial increase in lipophilicity compared to the parent free acid iloprost which has reported LogP values ranging from 2.8 to 3.5 across multiple authoritative databases [1][2]. The phenacyl ester modification increases the molecular weight from 360.5 g/mol (iloprost) to 478.6 g/mol while introducing the hydrophobic phenacyl aromatic ring and keto functionality [3]. This lipophilicity differential predicts altered membrane permeability, tissue distribution, and formulation requirements relative to the parent compound .

Physicochemical Properties Lipophilicity Formulation Science

Recommended Research and Industrial Application Scenarios for Iloprost Phenacyl Ester (CAS 122405-30-5)


Carboxylic Acid-Protected Intermediate in Multi-Step Carbacyclin Synthesis

Iloprost phenacyl ester serves as a strategic carboxylic acid-protected intermediate in the multi-step synthesis of iloprost and related carbacyclin derivatives, particularly in routes employing the Corey lactone starting material [1]. The phenacyl group's unique stability under photobromination and fluoride displacement conditions—where methyl, benzyl, and isopropyl esters degrade—enables synthetic transformations incompatible with alternative protecting strategies [2]. Procurement of this specific protected intermediate, rather than the free acid or alternative esters, is indicated for laboratories executing synthetic routes requiring orthogonal carboxyl protection during radical-mediated or fluoride-based transformations, followed by mild deprotection .

Ocular Hypotensive Research in Glaucoma Models Requiring Absence of Miotic Effect

Iloprost phenacyl ester is a suitable candidate for intraocular pressure reduction studies in glaucoma models where preservation of normal pupil function is required. Unlike PGF₂α-IE, which induces strong miosis lasting more than 6 hours in beagle models, Iloprost-PE demonstrates no effect on pupil size while maintaining IOP-lowering efficacy (7-8 mmHg reduction in rabbits at 0.1-1 μg topical doses) [1]. This differential side effect profile makes Iloprost-PE particularly appropriate for chronic ocular hypotensive studies where miotic impairment of vision would confound behavioral or functional endpoints [2].

Blood-Aqueous Barrier Permeability Studies in Ocular Pharmacology

Iloprost phenacyl ester exhibits quantitatively greater effects on the blood-aqueous barrier than PGF₂α-IE, as demonstrated by higher aqueous humor protein concentrations following topical application in rabbit models [1]. This differential barrier modulation, combined with the compound's elevated lipophilicity (LogP 4.5-4.9 vs. iloprost LogP 2.8-3.5), positions Iloprost-PE as a tool compound for investigating relationships between prostacyclin analogue structure, ocular barrier penetration, and protein extravasation into the anterior chamber [2]. Research programs examining anterior segment drug delivery or inflammatory mediator trafficking may find this differentiated barrier effect mechanistically informative [3].

Formulation Development Requiring Enhanced Lipophilic Prostacyclin Analogue

The phenacyl ester modification increases Iloprost-PE's calculated LogP to 4.5-4.9, representing a 1-2 log unit increase in lipophilicity relative to the parent free acid iloprost (LogP 2.8-3.5) [1][2]. This physicochemical differentiation informs formulation development scenarios where enhanced membrane permeability or altered tissue partitioning is desirable. The compound is classified as practically insoluble in water and relatively neutral , necessitating specific solubilization strategies distinct from those employed for the more polar iloprost free acid. Laboratories developing topical ophthalmic formulations, lipid-based delivery systems, or controlled-release depots may select Iloprost-PE when increased lipophilicity is a design requirement [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iloprost phenacyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.